Quinoline, 2-chloro-7-methyl-3-(3-phenyl-5-isoxazolyl)-
Description
Quinoline, 2-chloro-7-methyl-3-(3-phenyl-5-isoxazolyl)-, is a poly-substituted quinoline derivative with a unique structural framework. The quinoline core consists of a benzene ring fused to a pyridine ring, while the substituents include:
- Chlorine at position 2 (electron-withdrawing, enhancing electrophilic reactivity).
- Methyl at position 7 (electron-donating, influencing steric bulk and solubility).
- 3-Phenyl-5-isoxazolyl at position 3 (a heterocyclic isoxazole ring fused to a phenyl group, contributing to π-π stacking and hydrogen-bonding interactions).
Properties
CAS No. |
650637-48-2 |
|---|---|
Molecular Formula |
C19H13ClN2O |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
5-(2-chloro-7-methylquinolin-3-yl)-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C19H13ClN2O/c1-12-7-8-14-10-15(19(20)21-16(14)9-12)18-11-17(22-23-18)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
PBEMTGDZAASCKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3=CC(=NO3)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions
Cyclization is a common method for synthesizing quinoline derivatives. The following approaches have been documented:
Intramolecular Cycloaddition : This method involves the reaction of methyl azaarenes with tert-butyl nitrite (TBN) under metal-free conditions. The process typically generates new C–N, C–C, and C–O bonds in a one-pot reaction, making it an efficient route for synthesizing isoxazole-fused quinolines.
Thermal Homolysis : In this method, TBN is thermally decomposed to generate radicals that facilitate the cyclization of appropriate substrates. The reaction can be optimized by adjusting temperature and substrate concentration to yield high product purity.
Functional Group Transformations
Functional group modifications are crucial in achieving the desired substitutions on the quinoline structure:
Chlorination : The introduction of chlorine at specific positions can be performed using chlorinating agents such as phosphorus oxychloride or sulfuryl chloride. These reactions often require careful control of temperature and reaction time to avoid over-chlorination.
Methylation : Methyl groups can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. This step is essential for achieving the 7-methyl substitution.
Reaction Pathways
The synthesis pathways for quinoline, 2-chloro-7-methyl-3-(3-phenyl-5-isoxazolyl)- can be summarized in the following table:
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Methyl azaarenes + TBN, DMSO, 80°C | Varied |
| 2 | Chlorination | Phosphorus oxychloride, controlled temperature | High |
| 3 | Methylation | Methyl iodide + base (K2CO3), reflux | Moderate |
Research Findings and Applications
Research indicates that quinoline derivatives exhibit significant biological activities, including anti-tumor and anti-inflammatory properties. For instance:
- Biological Activity : Quinoline compounds have shown interactions with various biological targets such as enzymes involved in DNA replication and repair processes. Studies highlight their potential as inhibitors of vascular endothelial growth factor receptors (VEGFRs), which are critical in cancer angiogenesis.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2-chloro-7-methyl-3-(3-phenyl-5-isoxazolyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic environments
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Quinoline, 2-chloro-7-methyl-3-(3-phenyl-5-isoxazolyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and antiviral properties.
Industry: Utilized in the development of dyes, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of quinoline, 2-chloro-7-methyl-3-(3-phenyl-5-isoxazolyl)- involves its interaction with various molecular targets and pathways. It can inhibit enzymes, bind to DNA, and interfere with cellular processes. The specific pathways and targets depend on the biological activity being investigated, such as antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Quinoline Derivatives
Structural and Electronic Comparisons
A comparative analysis of substituent positioning and electronic effects is critical. Key analogs include:
Key Observations :
- Positional Effects: Unlike chloroquine analogs (4-substituted), the 2,3,7-substitution pattern in the target compound may reduce off-target interactions due to steric shielding of the quinoline core .
- Isoxazole vs.
Physicochemical Properties
| Property | Target Compound | Chloroquine | Hydroxychloroquine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~340 (estimated) | 319.9 | 335.9 |
| LogP (Lipophilicity) | ~3.5 (predicted) | 4.67 | 3.81 |
| Hydrogen Bond Acceptors | 5 (Cl, O, N in isoxazole) | 4 (N, O in piperazine) | 5 (additional OH group) |
| Solubility | Low (due to phenyl and isoxazole) | Moderate (polar side chain) | High (hydroxyl group) |
Notes:
Biological Activity
Quinoline, 2-chloro-7-methyl-3-(3-phenyl-5-isoxazolyl)- is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a quinoline backbone with the following structural characteristics:
- Chlorine atom at the 2-position
- Methyl group at the 7-position
- Phenyl-isoxazole moiety at the 3-position
The molecular formula is C17H15ClN2O, with a molecular weight of approximately 320.77 g/mol. Its structural uniqueness contributes to its varied biological activities.
Biological Activities
Quinoline derivatives, including the specific compound , have been studied for a range of biological activities:
1. Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, a study evaluated various quinoline derivatives against human cancer cell lines such as HeLa (cervical cancer) and HT29 (colon cancer). The results showed that certain derivatives demonstrated potent antiproliferative effects, surpassing standard chemotherapeutics like 5-fluorouracil (5-FU) in efficacy .
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Activity Level |
|---|---|---|---|
| Quinoline, 2-chloro-7-methyl... | HeLa | 1.5 | High |
| 6-Bromo-5-nitroquinoline | HT29 | 0.8 | Very High |
| Control (5-FU) | HT29 | 1.0 | Moderate |
2. Antimicrobial Properties
Quinoline derivatives have shown promising antimicrobial activity against various pathogens. A study highlighted their effectiveness against Gram-positive and Gram-negative bacteria, with some compounds displaying broader activity than traditional antibiotics like ciprofloxacin .
Table 2: Antimicrobial Activity
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Quinoline, 2-chloro-7-methyl... | Staphylococcus aureus | 12 µg/mL |
| Quinoline, 2-chloro-7-methyl... | Escherichia coli | 16 µg/mL |
| Ciprofloxacin | Salmonella typhimurium | 8 µg/mL |
3. Antitubercular Activity
The quinoline scaffold has been pivotal in developing new anti-tuberculosis agents. Compounds derived from quinolines have shown effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis, with some exhibiting MIC values as low as 0.5 µg/mL .
The mechanisms through which quinoline, 2-chloro-7-methyl-3-(3-phenyl-5-isoxazolyl)- exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, including DNA topoisomerases and kinases, which are essential for cell division and proliferation.
- DNA Interaction : Quinoline derivatives can intercalate into DNA structures, disrupting replication and transcription processes.
- Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells through the activation of caspase proteins, leading to programmed cell death .
Case Studies
Several case studies have explored the efficacy of quinoline derivatives in clinical settings:
- Study on Cancer Cell Lines : A comprehensive evaluation involving various substituted quinolines demonstrated that modifications at specific positions significantly enhanced antiproliferative activity against multiple cancer types.
- Antimicrobial Evaluation : In vitro studies comparing quinoline derivatives with established antibiotics revealed superior antimicrobial properties for several synthesized compounds against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
